Norbixin disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

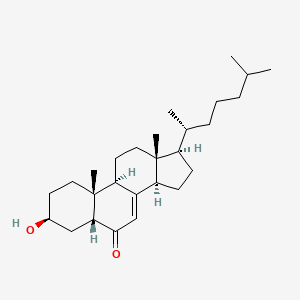

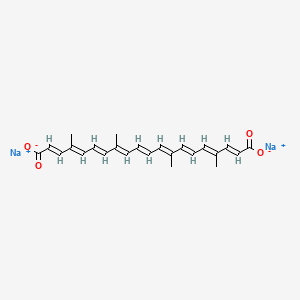

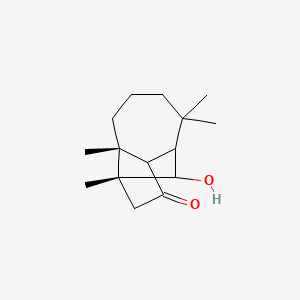

Norbixin disodium is a water-soluble carotenoid derived from the seeds of the annatto tree (Bixa orellana L.). It is primarily used as a natural food colorant, imparting a yellow to orange hue to various food products. The compound is known for its stability in alkaline conditions and its ability to provide vibrant colors, making it a popular choice in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbixin disodium is typically prepared from bixin, another carotenoid found in annatto seeds. The process involves the hydrolysis of bixin in an alkaline solution, followed by acidification to precipitate norbixin. The precipitate is then filtered, washed, dried, and milled to produce a granular powder .

Industrial Production Methods:

Solvent Extraction: The outer coating of annatto seeds is washed with food-grade solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, ethyl acetate, or supercritical carbon dioxide. The solvent is then removed, and the resultant powder is crystallized and dried. Aqueous alkali is added to the powder, which is then heated to hydrolyze the coloring matter.

Alkali Processing: The outer coating of annatto seeds is removed using aqueous alkali. The bixin is hydrolyzed to norbixin in a hot alkaline solution and then acidified to precipitate norbixin.

Chemical Reactions Analysis

Types of Reactions: Norbixin disodium undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the degradation of norbixin, resulting in the formation of colorless compounds.

Reduction: Reduction reactions can alter the conjugated double-bond system of norbixin, affecting its color properties.

Substitution: Norbixin can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Oxygen, light, and heat can act as oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are commonly used.

Major Products Formed:

Oxidation: Degradation products that are often colorless.

Reduction: Altered norbixin molecules with modified color properties.

Substitution: Various substituted norbixin derivatives.

Scientific Research Applications

Norbixin disodium has a wide range of applications in scientific research:

Chemistry: Used as a natural dye in analytical chemistry for the detection of various substances.

Biology: Studied for its antioxidant properties and potential health benefits.

Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation.

Industry: Widely used as a natural food colorant in the food and beverage industry.

Mechanism of Action

The exact mechanism of action of norbixin disodium is not fully understood. it is known to exert its effects through its antioxidant properties. Norbixin can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. It may also interact with various molecular targets and pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Norbixin disodium is often compared with other carotenoids such as bixin, tocotrienols, and tocopherols:

Bixin: The methyl ester of norbixin, which is oil-soluble and used in similar applications.

Tocotrienols and Tocopherols: These compounds are also derived from annatto seeds and have antioxidant properties. .

This compound stands out due to its water solubility and stability in alkaline conditions, making it particularly suitable for use in a wide range of food products and industrial applications.

Properties

CAS No. |

33261-81-3 |

|---|---|

Molecular Formula |

C24H26Na2O4 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

disodium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate |

InChI |

InChI=1S/C24H28O4.2Na/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;; |

InChI Key |

APLSESHXCGENDZ-ZKAUOVOBSA-L |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[Na+].[Na+] |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[Na+].[Na+] |

Related CAS |

542-40-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)